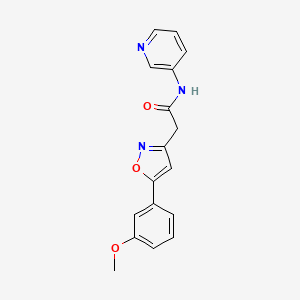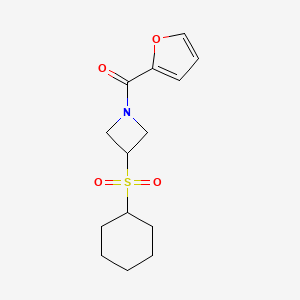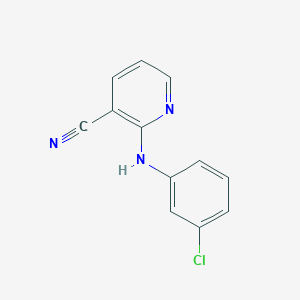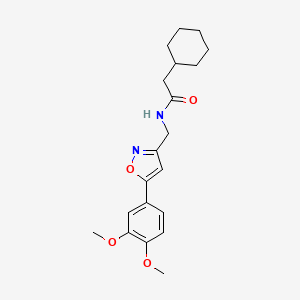![molecular formula C14H14N2O2S B2415862 1-metil-3-(4,5,6,7-tetrahidrotieno[3,2-c]piridin-5-carbonil)piridin-2(1H)-ona CAS No. 2034456-65-8](/img/structure/B2415862.png)
1-metil-3-(4,5,6,7-tetrahidrotieno[3,2-c]piridin-5-carbonil)piridin-2(1H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one is an organic compound with a unique structure that includes both nitrogen and sulfur heterocycles
Aplicaciones Científicas De Investigación
1-methyl-3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one typically involves the cyclization of thiophene and pyridine derivatives under acidic conditions. One common method involves the reaction of 2-thiophenemethanol with pyridine-2-carboxylic acid in the presence of a strong acid like hydrochloric acid . The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene or pyridine derivatives.
Substitution: Formation of substituted thiophene or pyridine derivatives.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-tetrahydrothieno[3,2-c]pyridine:
Thieno[3,2-c]pyridine derivatives: These compounds share a similar core structure and are studied for their biological activities.
Uniqueness
1-methyl-3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur heterocycles. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
3-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-15-6-2-3-11(13(15)17)14(18)16-7-4-12-10(9-16)5-8-19-12/h2-3,5-6,8H,4,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYHEKDXDJCBIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC3=C(C2)C=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-METHYLBUTYL)-2-[(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)SULFANYL]ACETAMIDE](/img/structure/B2415781.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2415784.png)
![(2E)-4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2415785.png)


![3-[[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2415791.png)

![N-(2-benzoyl-4-methylphenyl)-4-{4-[(2-benzoyl-4-methylphenyl)carbamoyl]phenoxy}benzamide](/img/structure/B2415796.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2415798.png)
![N-(2-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2415800.png)
![(5E)-5-{[4-(3-fluoropropoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2415801.png)
![N-[(5-benzoylthiophen-2-yl)methyl]-3-cyanobenzamide](/img/structure/B2415802.png)
